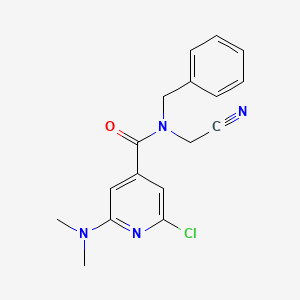
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with various functional groups. This compound has diverse applications across chemistry and medicine due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide involves several steps, beginning with the preparation of the pyridine ring, followed by introducing the benzyl, chloro, cyanomethyl, and dimethylamino groups. Typically, the synthesis may involve:
Nitration of pyridine to form a nitropyridine intermediate.
Reduction of the nitro group to form an aminopyridine.
Chlorination of the amino group to introduce the chlorine atom.
Addition of the cyanomethyl group via a nucleophilic substitution reaction.
Introduction of the dimethylamino group through amination reactions. Industrial production methods may involve optimizing these reactions for scale, including controlling reaction conditions such as temperature, pressure, and pH, to maximize yield and purity.
Chemical Reactions Analysis
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide undergoes various chemical reactions:
Oxidation
: This compound can be oxidized under specific conditions, often involving agents like hydrogen peroxide or potassium permanganate.
Reduction
: Reduction reactions may be carried out using agents like lithium aluminum hydride, affecting functional groups such as nitriles or amides.
Substitution
: Both nucleophilic and electrophilic substitution reactions can occur, facilitated by the functional groups attached to the pyridine ring. Common reagents and conditions for these reactions include strong acids and bases, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction pathway, often resulting in structurally modified pyridine derivatives.
Scientific Research Applications
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide is used in various scientific research fields:
Chemistry
: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
: The compound can act as a ligand in binding studies or as a scaffold for drug design.
Medicine
: Its derivatives may have pharmacological activities, making it valuable in medicinal chemistry for developing potential therapeutics.
Industry
: This compound can be a precursor for materials science applications or in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide involves interactions with molecular targets such as enzymes or receptors. These interactions often follow pathways involving binding to active sites, inhibiting or activating specific biological functions. The specific molecular targets and pathways vary based on the compound's structure and the context of its application.
Comparison with Similar Compounds
Comparing N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide to other similar compounds:
N-benzyl-2-chloro-N-(methyl)-6-(dimethylamino)pyridine-4-carboxamide
: Lacks the cyanomethyl group, which affects its reactivity and applications.
N-benzyl-2-fluoro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide
: Substitution of chlorine with fluorine introduces different electronic properties.
N-phenyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide
: Replacing benzyl with phenyl alters the compound's steric and electronic characteristics.
The uniqueness of this compound lies in its specific functional group arrangement, influencing its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(cyanomethyl)-6-(dimethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-21(2)16-11-14(10-15(18)20-16)17(23)22(9-8-19)12-13-6-4-3-5-7-13/h3-7,10-11H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBSDJBBFCQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
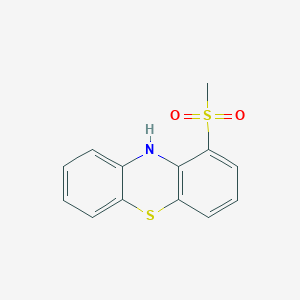
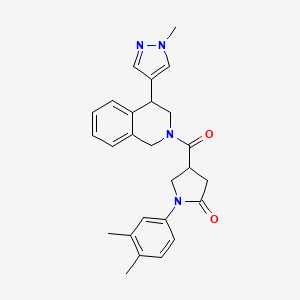
![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

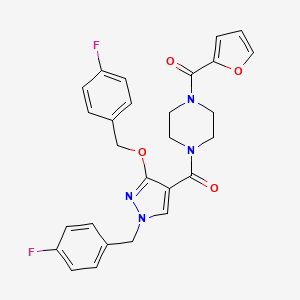
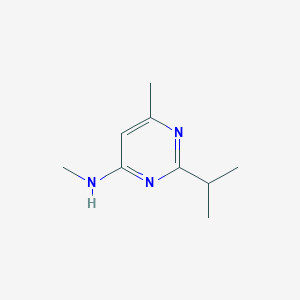
![N-(2-methoxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2882318.png)
![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2882321.png)
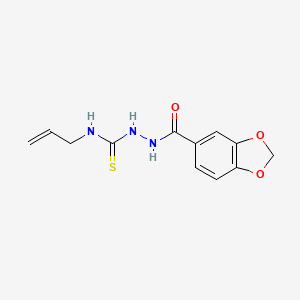
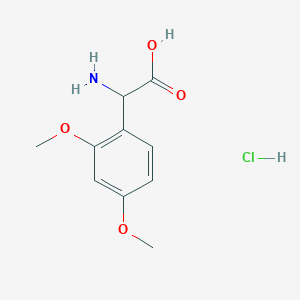
![methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882327.png)
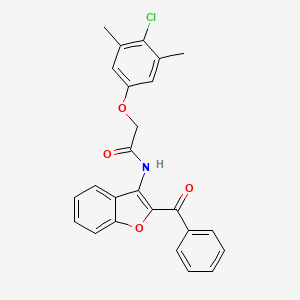
![1,3,6,7-tetramethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2882332.png)
